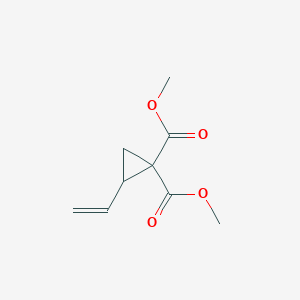

diméthyl 2-vinylcyclopropane-1,1-dicarboxylate

Vue d'ensemble

Description

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, also known as 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réaction d'hydrophosphination

Le diméthyl 2-vinylcyclopropane-1,1-dicarboxylate a été utilisé dans une réaction d'hydrophosphination avec une phosphine primaire ou secondaire dans des conditions photolytiques . Il est à noter qu'un initiateur radicalaire n'était pas nécessaire. Les phosphines tertiaires résultantes ont été dérivées à l'aide de S8 pour obtenir des huiles jaunes ou incolores stables à l'humidité et à l'air .

Préparation de l'α-diazo-β-cétoester

Le diméthyl 1,1-cyclopropanedicarboxylate, qui est structurellement similaire au this compound, a été utilisé dans la préparation de l'α-diazo-β-cétoester .

Préparation de la Vigabatrine

Le diéthyl 2-vinylcyclopropane-1,1-dicarboxylate, un autre composé structurellement similaire, a été utilisé dans la préparation de la Vigabatrine, un nouveau médicament anti-épileptique .

Mécanisme D'action

Target of Action

Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, also known as Dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate or 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a versatile compound used in various chemical reactions. Its primary targets are phosphine chalcogenides . These are a class of compounds that play a crucial role in various chemical transformations.

Mode of Action

This compound undergoes a hydrophosphination reaction with either a primary or secondary phosphine under photolytic conditions . This suggests that the compound interacts with its targets through a radical mechanism .

Biochemical Pathways

The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate leads to the formation of tertiary phosphines . These phosphines are then derivatized using S8 to afford moisture and air stable yellow or colorless oils . This process indicates the compound’s role in the synthesis of phosphine chalcogenides.

Pharmacokinetics

Its chemical properties suggest that it is a solid or viscous liquid at room temperature . It is stored in a dry environment at 2-8°C, indicating its stability under these conditions .

Result of Action

The result of the hydrophosphination reaction is the formation of tertiary phosphines . These phosphines are stable in both air and moisture, suggesting that the compound’s action results in the production of stable and useful chemical entities .

Action Environment

The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is induced by UV light . This suggests that the compound’s action is influenced by light conditions. , indicating that the compound can act effectively in a variety of chemical environments.

Propriétés

IUPAC Name |

dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHUKAQVHWDTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440307 | |

| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17447-60-8 | |

| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic reactions of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate?

A1: This compound exhibits interesting reactivity due to its strained ring system and activated double bond. Research shows it undergoes:

- Hydrophosphination: Under UV irradiation, it reacts with primary and secondary phosphines without requiring a radical initiator. This yields tertiary phosphines, which can be further converted to stable phosphine chalcogenides using S8. The reaction is proposed to follow a radical mechanism. []

- Ring-opening with amines: It reacts with nucleophiles like pyrrolidine, leading to ring-opening with inversion of configuration at the C(5) position. [] This stereospecific reaction highlights its potential in asymmetric synthesis.

- Lewis acid-catalyzed ring-opening: Lewis acids like Sn(OTf)2, GaCl3, Sc(OTf)3, and Al(OTf)3 catalyze ring-opening followed by 1,5-addition reactions with aliphatic alcohols. [] This showcases its versatility in forming diverse molecular structures.

- Ammonolysis: Reaction with ammonia in methanol selectively cleaves one ester group, forming methyl (Z)-1-carbamoyl-2-ethenylcyclopropanecarboxylate and (Z)-1-carbamoyl-2-ethenylcyclopropanecarboxylic acid. [] This highlights its potential for targeted functional group transformations.

Q2: How can dimethyl 2-vinylcyclopropane-1,1-dicarboxylate be synthesized in an enantioselective manner?

A: Enantiopure dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is a valuable chiral building block. A reported method utilizes an iridium-catalyzed asymmetric allylic alkylation reaction, which affords the compound with excellent enantioselectivity (≥99% ee). [] This highlights the potential of transition metal catalysis for its asymmetric synthesis.

Q3: Does dimethyl 2-vinylcyclopropane-1,1-dicarboxylate participate in radical reactions?

A: Yes, research indicates it readily participates in radical reactions. For instance, it reacts with alkenes in the presence of tributyltin radicals. [] This reactivity further expands its synthetic utility, allowing for the construction of more complex molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)

![2-[bis-(Phenylmethyl)amino]ethyl acetate](/img/structure/B96602.png)

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)